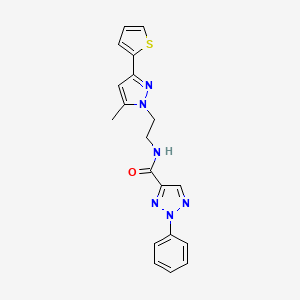

2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

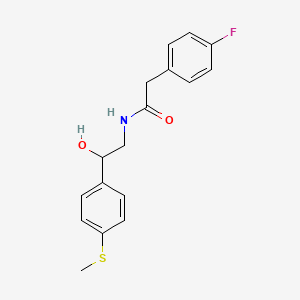

2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.373. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reagent Use

- Tert-butoxycarbonylation of Acidic Substrates : The compound has been used in the tert-butoxycarbonylation of acidic substrates like phenols, amine hydrochlorides, and carboxylic acids without bases, offering high yields and chemoselectivity under mild conditions (Saito & Takahata, 2009).

Synthesis of Heterocyclic Compounds

Furan Ring Formation : The compound is involved in the synthesis of furo[3,2-h]quinolones, a process rationalized by the Hard and Soft Acids and Bases principle. This synthesis pathway has potential for producing novel compounds with various applications, including medicinal chemistry (Fujita et al., 1997).

Synthesis of Schiff Base Compounds : It's used in the synthesis of Schiff base compounds, characterized using spectroscopic methods and X-ray crystallographic analysis. These compounds have potential applications in various fields, including materials science and pharmaceuticals (Çolak et al., 2021).

Analgesic and Spasmolytic Properties

- Analgesic and Spasmolytic Applications : Some derivatives of the compound exhibit analgesic and spasmolytic properties. This highlights its potential use in developing new therapeutic agents for pain management and muscle relaxation (Brossi et al., 1960).

Corrosion Inhibition

- Corrosion Inhibition in Carbon Steel : Derivatives of the compound have been evaluated as corrosion inhibitors for carbon steel in acidic solutions, demonstrating mixed-type inhibition and following Langmuir adsorption isotherm (Faydy et al., 2019).

Reaction with Electrophilic and Nucleophilic Reagents

- Chemical Transformations : The compound undergoes various chemical transformations, reacting with electrophilic and nucleophilic reagents. These reactions are important for synthesizing complex molecules with potential applications in drug development and materials science (Moskalenko & Boev, 2014).

Synthesis of Antibacterial Compounds

- Antibacterial Activity : Certain derivatives show weak antibacterial activity, which could be explored further for potential pharmaceutical applications (Ivashchenko et al., 2014).

Application in Organic Chemistry

- Organic Chemistry Reactions : The compound has been utilized in various organic chemistry reactions, such as in the synthesis of heterocyclic derivatives and in tandem nucleophilic addition and cyclization reactions. These reactions are crucial for the development of new organic compounds (Obika et al., 2007).

Propiedades

IUPAC Name |

2-O-tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-22-15(20)14-13-7-6-12(19)10-11(13)8-9-18(14)16(21)23-17(2,3)4/h6-7,10,14,19H,5,8-9H2,1-4H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPREPHTFMBXEI-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)

![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)

![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)

![3-methyl-7-[(4-methylphenyl)methyl]-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2500393.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)

![(5Z)-5-benzylidene-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2500398.png)